Methyl 4-fluoro-5-iodo-2-methylbenzoate

Description

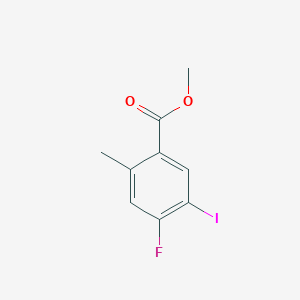

Methyl 4-fluoro-5-iodo-2-methylbenzoate (CAS: 1533441-19-8) is a halogenated aromatic ester with the molecular formula C₁₀H₉FIO₂. This compound features a benzoate backbone substituted with fluorine (at position 4), iodine (at position 5), and a methyl group (at position 2), with a methyl ester at the carboxyl position. Its structural complexity and halogenated nature make it relevant in pharmaceutical and agrochemical synthesis, particularly as an intermediate for coupling reactions or further functionalization.

Properties

IUPAC Name |

methyl 4-fluoro-5-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNVQROBXUTWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-5-iodo-2-methylbenzoate typically involves the following steps:

Starting Material: The synthesis begins with 2-methylbenzoic acid.

Iodination: The iodination at the 5-position is commonly carried out using iodine and a suitable oxidizing agent like iodic acid.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Methyl 4-fluoro-5-iodo-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-5-iodo-2-methylbenzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Halogen Effects

The compound’s reactivity and physicochemical properties are influenced by the positions of halogens and substituents. Key analogs include:

Table 1: Comparison of Halogenated Methyl Benzoates

Key Observations :

Halogen Type and Position :

- Iodine’s large atomic radius and polarizability enhance steric hindrance and electrophilic substitution reactivity compared to bromine or chlorine analogs. For example, methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (C₉H₇Br₂FO₂) exhibits higher molecular weight (325.96 g/mol) due to bromine but lacks iodine’s resonance effects.

- Fluorine’s electron-withdrawing nature at position 4 in the target compound may stabilize the aromatic ring, directing further substitution reactions to specific positions.

Functional Group Comparisons

Ester Group Stability :

Methyl esters, including the target compound, are generally hydrolyzed under basic or acidic conditions. However, halogenation (e.g., fluorine) can alter hydrolysis kinetics. For instance, methyl salicylate (Table 3 in ) hydrolyzes faster than halogenated analogs due to the absence of electron-withdrawing groups.

Triazine-Based Sulfonylurea Esters :

Compounds like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) in differ significantly due to their triazine-sulfonylurea backbone. These are more polar and bioactive (herbicidal activity) compared to halogenated benzoates, which are typically intermediates.

Research Implications

Biological Activity

Methyl 4-fluoro-5-iodo-2-methylbenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C9H8FIO2

- Molecular Weight : 292.06 g/mol

- IUPAC Name : this compound

The presence of fluorine and iodine atoms in its structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The halogen substituents (fluorine and iodine) can significantly influence the compound's reactivity, binding affinity, and overall pharmacological profile.

- Enzyme Interaction : The compound can act as a probe in biochemical assays, allowing researchers to study enzyme interactions and mechanisms.

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating various substitution reactions that are crucial in drug development.

- Oxidation and Reduction : It can participate in redox reactions, altering the oxidation state of functional groups, which may affect its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, the introduction of fluorine has been linked to improved activity against various bacterial strains. A comparative analysis of structurally related compounds demonstrated that those with fluorine substitutions often exhibited lower minimum inhibitory concentrations (MIC) against pathogens such as E. coli and Klebsiella pneumoniae:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli WT |

| Related Compound 1 | 0.008 | E. coli WT |

| Related Compound 2 | 0.03 | K. pneumoniae WT |

The specific MIC for this compound requires further investigation but is expected to align with these findings based on structural similarities .

Case Studies

- Study on Fluorinated Compounds : A study focused on the optimization of fluorinated benzoates indicated that the introduction of fluorine at specific positions led to a significant enhancement in antibacterial activity against Gram-negative bacteria . This suggests that this compound could exhibit similar enhancements due to its fluorine content.

- DHDPS Inhibition : Compounds targeting Dihydrodipicolinate Synthase (DHDPS), an essential enzyme for bacterial survival, have shown promise as antibacterial agents. The structural modifications in this compound may allow it to act as a DHDPS inhibitor, although specific studies are needed to confirm this potential .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its unique properties make it suitable for:

- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting various diseases.

- Biochemical Assays : Utilized in enzyme interaction studies, contributing to our understanding of biochemical pathways.

- Specialty Chemicals Production : Employed in creating materials with tailored properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.